Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is a silicon-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound is a derivative of silacyclopentane, where a hydroxyl group and a substituted ethyl group are attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- typically involves multi-step reactions starting from tetrachlorosilane or tetramethoxysilaneThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of raw materials and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino and methoxyphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex silicon-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism by which Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with neurotransmitter receptors, while the methoxyphenyl group can enhance its binding affinity. These interactions can modulate neurotransmitter levels and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venlafaxine: A well-known antidepressant with a similar structure but lacks the silicon atom.
Desvenlafaxine: A derivative of venlafaxine with similar pharmacological properties.
Sila-venlafaxine: A silicon analogue of venlafaxine with enhanced selectivity for noradrenaline reuptake inhibition.
Uniqueness
Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and potential applications. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
521059-21-2 |
---|---|
Molekularformel |
C15H25NO2Si |
Molekulargewicht |
279.45 g/mol |
IUPAC-Name |
2-(1-hydroxysilolan-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H25NO2Si/c1-16(2)12-15(19(17)10-4-5-11-19)13-6-8-14(18-3)9-7-13/h6-9,15,17H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
NPHHKEQIFWZXEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)[Si]2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.